molecular formula C19H14N2O4S B2989336 4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide CAS No. 477547-56-1

4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide

Cat. No.: B2989336
CAS No.: 477547-56-1
M. Wt: 366.39
InChI Key: IPWCKTKJIKOUND-UHFFFAOYSA-N
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Description

4-Acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a 4-acetyl group and a thiazole ring bearing a benzo[d][1,3]dioxol moiety. The benzo[d][1,3]dioxol (methylenedioxyphenyl) group confers electron-rich aromatic properties, while the acetyl group enhances electrophilic character. This structure is prevalent in bioactive molecules, particularly those targeting enzymes or receptors requiring π-π stacking or hydrogen-bonding interactions .

Properties

IUPAC Name

4-acetyl-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c1-11(22)12-2-4-13(5-3-12)18(23)21-19-20-15(9-26-19)14-6-7-16-17(8-14)25-10-24-16/h2-9H,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWCKTKJIKOUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole core. This can be achieved through the cyclization of thioamides with α-haloketones under acidic conditions. The subsequent introduction of the benzo[d][1,3]dioxol-5-yl group can be performed using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzamides or thiazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide may be investigated for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent. Its efficacy in these areas would need to be validated through rigorous preclinical and clinical studies.

Industry: In the industrial sector, this compound could be utilized in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties may offer advantages in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide exerts its effects would depend on its specific biological target. For instance, if used as an anti-inflammatory agent, it might inhibit key enzymes involved in the inflammatory response, such as cyclooxygenases (COX). The molecular pathways involved would include the modulation of signaling cascades that regulate inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxol-Thiazole Scaffolds

Key structural analogs share the thiazole-benzo[d][1,3]dioxol core but differ in substituents on the benzamide or thiazole moieties:

Compound Name / ID (Evidence) Substituents on Benzamide/Thiazole Key Structural Differences
Target Compound 4-Acetyl benzamide Reference structure
Compound 74 () Cyclopropanecarboxamide Cyclopropane ring replaces acetyl group
Compound 83 () 4-(Trifluoromethoxy)benzoyl Trifluoromethoxy and methoxyphenyl substituents
Compound 89 () Biphenylcarbonyl, methylthiophenyl Biphenyl and methylthio groups

Key Observations :

  • Electron-Withdrawing vs.
  • Lipophilicity : Compounds with trifluoromethoxy (Compound 83) or methylthio (Compound 89) substituents exhibit increased lipophilicity, which may improve membrane permeability .
Functional Analogues with Thiazole-Benzamide Scaffolds

Compounds with divergent heterocycles but shared benzamide-thiazole motifs:

Compound Name / ID (Evidence) Core Structure Reported Activity/Application
ASN90 () Piperazine-thiadiazole O-GlcNAcase inhibition
LSN3316612 () Methyl-piperidinyl-thiazole O-GlcNAcase binding
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide () Chloro-thiazole, difluorophenyl Antimicrobial (PFOR enzyme inhibition)

Key Observations :

  • Heterocyclic Diversity : While ASN90 and LSN3316612 () target O-GlcNAcase, their piperazine/piperidinyl-thiazole scaffolds differ significantly from the target compound’s benzo[d][1,3]dioxol-thiazole core, suggesting divergent binding modes.
  • Halogen Effects : The chloro and difluoro substituents in ’s compound may enhance metabolic stability and target affinity compared to the target’s acetyl group .

Research Findings and Implications

Physicochemical Properties
  • Solubility: The benzo[d][1,3]dioxol group may reduce aqueous solubility compared to non-aromatic substituents (e.g., piperazine in ASN90) .
  • Thermal Stability : Melting points for similar compounds range widely (160–290°C, ), suggesting the target compound’s stability is influenced by crystallinity and substituent polarity .

Biological Activity

4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide is a synthetic organic compound characterized by its unique structural features, which include a benzodioxole moiety and a thiazole ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial properties.

Structural Characteristics

  • Molecular Formula : C17_{17}H15_{15}N3_{3}O3_{3}S
  • Molecular Weight : 341.38 g/mol
  • CAS Number : 897620-87-0

The compound's structure supports various interactions with biological targets, which is critical for its activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against a range of pathogens. In vitro tests showed significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study: Antimicrobial Testing

A study conducted on this compound involved testing against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound possesses notable antimicrobial activity, particularly against fungi.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This action suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines, including breast and colon cancer cells, demonstrated that this compound exhibits selective cytotoxicity:

Cell LineIC50_{50} (µM)
MCF-7 (breast cancer)15
HT-29 (colon cancer)20

These findings suggest that the compound may be a promising candidate for further development in cancer therapy.

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